

# 6-Carboxy-JF5252 photophysical properties

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## Compound of Interest

Compound Name: 6-Carboxy-JF5252

Cat. No.: B12371343

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An In-depth Technical Guide to the Photophysical Properties of **6-Carboxy-JF5252**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the fluorophore **6-Carboxy-JF5252**. The information is intended to assist researchers and professionals in drug development and other scientific fields in the effective application of this fluorescent molecule.

## Core Photophysical Properties

**6-Carboxy-JF5252** is a yellow fluorescent dye belonging to the Janelia Fluor® family of probes, which are known for their exceptional brightness and photostability, making them suitable for a range of applications including super-resolution imaging.<sup>[1]</sup> While specific data for the 6-carboxy derivative is not readily available, the photophysical properties are primarily determined by the core Janelia Fluor® 525 structure. The addition of a carboxyl group is not expected to significantly alter the spectral characteristics. The data presented below is for the closely related Janelia Fluor® 525, NHS ester and Janelia Fluor® 525, Haloalkane conjugates.

## Quantitative Data Summary

Photophysical Parameter	Value	Notes
Excitation Maximum ( $\lambda_{ex}$ )	525 nm	Measured in ethanol or TFE with 0.1% TFA.
Emission Maximum ( $\lambda_{em}$ )	549 nm	Measured in ethanol or TFE with 0.1% TFA.
Molar Extinction Coefficient ( $\epsilon$ )	122,000 M <sup>-1</sup> cm <sup>-1</sup>	At the absorption maximum.
Quantum Yield ( $\Phi$ )	0.91	High fluorescence efficiency.
Recommended Laser Line	488 nm	
A280 Correction Factor	0.185	For estimating protein concentration of conjugates.

## Experimental Protocols

Detailed methodologies for the determination of key photophysical parameters are outlined below. These are generalized protocols and may require optimization for specific experimental setups.

### Determination of Molar Extinction Coefficient

The molar extinction coefficient ( $\epsilon$ ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law,  $A = \epsilon cl$ , where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

Methodology:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **6-Carboxy-JF5252** and dissolve it in a suitable solvent (e.g., ethanol or trifluoroethanol with 0.1% trifluoroacetic acid) to create a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum ( $\lambda_{max}$ ).
- **Spectrophotometer Measurement:**

- Use a calibrated UV-Vis spectrophotometer.
- Use the same solvent for the blank as used for the sample solutions.
- Measure the absorbance of each dilution at the  $\lambda_{\text{max}}$  (525 nm).
- Data Analysis:
  - Plot a graph of absorbance versus concentration.
  - Perform a linear regression on the data points.
  - The slope of the line will be the molar extinction coefficient ( $\epsilon$ ) if the path length is 1 cm.[\[2\]](#)  
[\[3\]](#)

## Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield ( $\Phi$ ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

### Methodology:

- Selection of a Standard: Choose a fluorescence standard with absorption and emission spectra that overlap with **6-Carboxy-JF5252**. A suitable standard for this dye could be Rhodamine 6G in ethanol ( $\Phi = 0.95$ ).
- Preparation of Solutions:
  - Prepare a series of five dilutions for both the **6-Carboxy-JF5252** and the standard in the same solvent.
  - The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[\[4\]](#)
- Absorbance and Fluorescence Measurements:

- Record the UV-Vis absorption spectra for all solutions to determine their absorbance at the chosen excitation wavelength.
- Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
- Data Analysis:
  - Integrate the area under the emission curve for each fluorescence spectrum.
  - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  - Determine the gradient (slope) of the linear fit for both plots.
- Calculation: The quantum yield of the sample ( $\Phi_{\text{sample}}$ ) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} \times (\text{Gradsample} / \text{Gradstd}) \times (\eta_{2\text{sample}} / \eta_{2\text{std}})$$

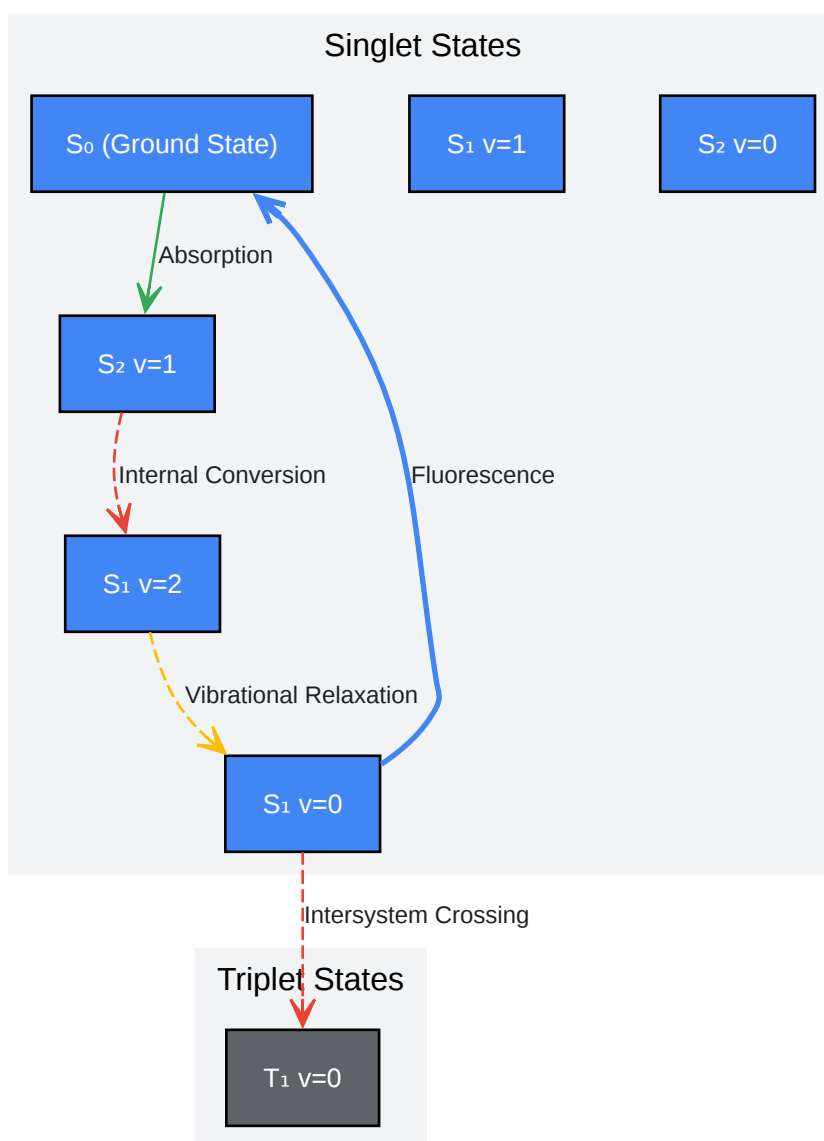
Where:

- $\Phi_{\text{std}}$  is the quantum yield of the standard.
- Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- $\eta$  is the refractive index of the solvent.<sup>[5][6]</sup>

## Visualizations

### Jablonski Diagram for Fluorescence

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that can occur between them, providing a visual representation of the processes of absorption and fluorescence.

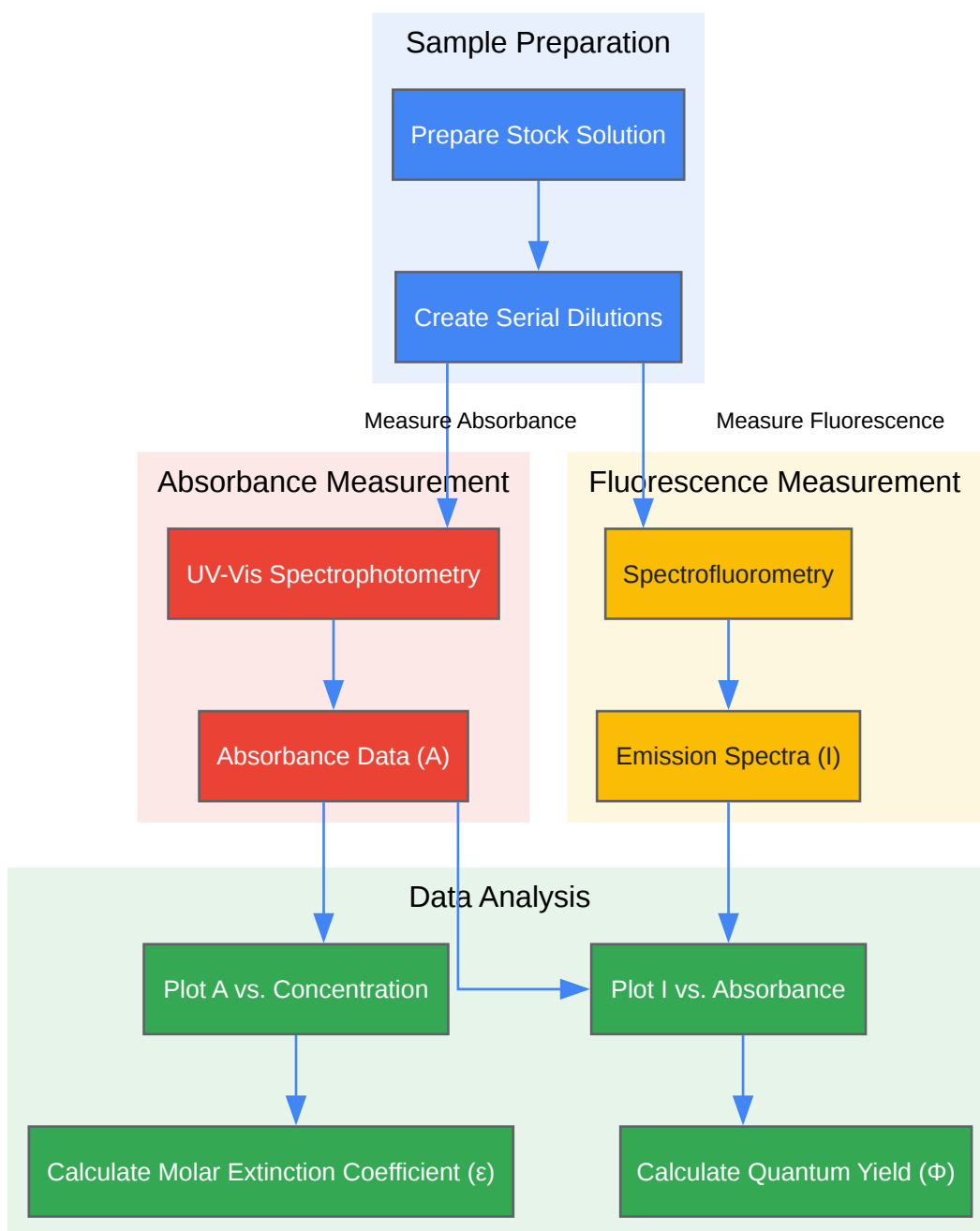


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Caption: Jablonski diagram illustrating electronic transitions in fluorescence.

## Experimental Workflow for Photophysical Characterization

This diagram outlines the key steps involved in the experimental determination of the photophysical properties of a fluorophore.



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